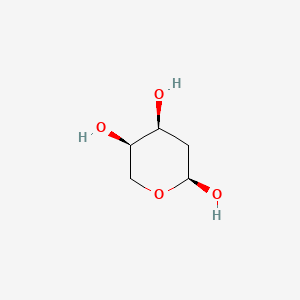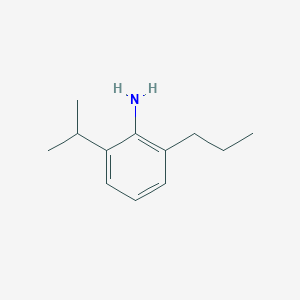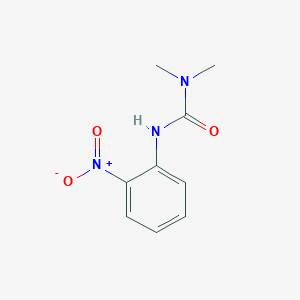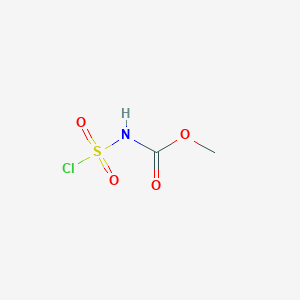![molecular formula C13H12N4S B3051968 4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine CAS No. 374611-25-3](/img/structure/B3051968.png)
4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
描述
4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in scientific research due to its potential biological activities and diverse applications. This compound features a thieno[2,3-d]pyrimidine core, which is a bicyclic structure combining a thiophene ring with a pyrimidine ring, and is substituted with a hydrazinyl group and a 4-methylphenyl group.
作用机制
Target of Action
Thienopyrimidine derivatives have been known to exhibit various pharmacological activities, including anticancer , kinase inhibition , antioxidant , anti-inflammatory , antimicrobial , antiviral , anti-tuberculosis , and CNS protection activities .
Mode of Action
It’s known that thienopyrimidine derivatives can interact with their targets and cause changes that lead to their observed pharmacological effects .
Biochemical Pathways
Thienopyrimidine derivatives have been reported to influence various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
It’s known that thienopyrimidine derivatives can have various effects at the molecular and cellular level, contributing to their observed pharmacological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-aminothiophene derivatives.
Cyclization: The 2-aminothiophene derivatives undergo cyclization with formamide or formic acid to form the thieno[2,3-d]pyrimidine core.
Substitution: The thieno[2,3-d]pyrimidine core is then substituted with a 4-methylphenyl group through a nucleophilic aromatic substitution reaction.
Hydrazinylation: Finally, the compound is hydrazinylated using hydrazine hydrate under reflux conditions to introduce the hydrazinyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine can undergo several types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Azides, nitroso compounds, and other nitrogen-containing derivatives.
Reduction: Amines and hydrazines.
Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.
科学研究应用
4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
相似化合物的比较
Similar Compounds
- 4-Hydrazinyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
- 4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine
- 4-Hydrazinyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
Uniqueness
4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity and potential interactions with hydrophobic sites in biological targets. The hydrazinyl group provides a reactive site for further chemical modifications and interactions with nucleophilic sites in biological systems.
属性
IUPAC Name |
[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S/c1-8-2-4-9(5-3-8)10-6-18-13-11(10)12(17-14)15-7-16-13/h2-7H,14H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKDFJSSVGWNPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352820 | |
| Record name | 4-hydrazino-5-(4-methylphenyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374611-25-3 | |
| Record name | 4-hydrazino-5-(4-methylphenyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Vinyloxy)methyl]oxirane](/img/structure/B3051885.png)






![ethyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B3051897.png)

![Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-](/img/structure/B3051900.png)




